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Abstract

(R)-Funapide, also known as TV-45070 and XEN402, is a potent and selective inhibitor of the
voltage-gated sodium channel Navl1.7.[1] This channel is a genetically validated target for the
treatment of pain, and its blockade offers a promising therapeutic strategy for a variety of pain
states. This technical guide provides a comprehensive overview of the discovery, synthesis,
and biological evaluation of (R)-Funapide. It is intended to serve as a valuable resource for
researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and
drug development. While the clinical development of Funapide was discontinued in 2022, the
extensive research surrounding this compound provides valuable insights into the development
of Nav1.7 inhibitors for pain.[2]

Introduction: The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action
potentials in excitable cells, including neurons. The Nav1l.7 subtype, encoded by the SCN9A
gene, is preferentially expressed in peripheral sensory neurons, such as nociceptors, which are
responsible for detecting painful stimuli.[3] Genetic studies in humans have unequivocally
demonstrated the critical role of Nav1.7 in pain perception. Loss-of-function mutations in
SCNO9A lead to a rare condition known as congenital insensitivity to pain (CIP), where
individuals are unable to feel pain.[4] Conversely, gain-of-function mutations in the same gene
result in debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme
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pain disorder (PEPD).[5] These findings have established Nav1.7 as a key target for the
development of novel analgesics.

(R)-Funapide emerged from drug discovery efforts aimed at identifying small molecule
inhibitors of Nav1.7 with the potential for treating a broad range of pain conditions.

Discovery of (R)-Funapide

(R)-Funapide was developed by Xenon Pharmaceuticals as a potent blocker of Nav1.7 and
Nav1.8 channels.[2][6] It belongs to the class of spirooxindole compounds, a structural motif
found in various biologically active molecules.[7][8] The discovery process likely involved high-
throughput screening of compound libraries against cell lines expressing the human Nav1.7
channel, followed by medicinal chemistry efforts to optimize potency, selectivity, and
pharmacokinetic properties. The (R)-enantiomer was identified as the more active
stereoisomer.[9]

Synthesis of (R)-Funapide

While a detailed, step-by-step synthesis protocol for (R)-Funapide is not publicly available, a
plausible synthetic route can be constructed based on established methods for the
enantioselective synthesis of spirooxindoles. The key challenge in the synthesis is the
stereoselective construction of the spirocyclic core.

A potential synthetic approach involves a multicomponent reaction, such as a [3+2]
cycloaddition, to assemble the spirooxindole scaffold in a highly stereoselective manner.[8]

Representative Synthetic Scheme:

The synthesis would likely begin with commercially available starting materials and involve the
key steps of asymmetric catalysis to introduce the desired stereochemistry at the spiro-center.

o Step 1: Preparation of the Isatin-derived precursor.
o Step 2: Preparation of the furan-containing coupling partner.

o Step 3: Asymmetric [3+2] cycloaddition reaction. This is the crucial step for establishing the
stereochemistry of the spiro-center. Chiral catalysts, such as those based on thiourea or
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squaramide, could be employed to achieve high enantioselectivity.[10]

o Step 4: Final modifications and purification.

Due to the proprietary nature of drug development, the exact reagents and conditions used in
the industrial synthesis of (R)-Funapide may differ.

Mechanism of Action

(R)-Funapide exerts its analgesic effects by inhibiting the activity of voltage-gated sodium
channels, particularly Nav1.7 and, to a lesser extent, Nav1.8.[2][6] By blocking these channels
in peripheral nociceptors, Funapide reduces the excitability of these neurons, thereby
dampening the transmission of pain signals to the central nervous system.

Signaling Pathway

The inhibition of Nav1.7 by Funapide interrupts the normal pain signaling cascade at its very
beginning.
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Caption: Nav1.7 Signaling Pathway in Nociception and its Inhibition by (R)-Funapide.

Quantitative Data
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The following table summarizes the reported in vitro potency of Funapide against various
voltage-gated sodium channel subtypes.

Channel Subtype IC50 (nM) Reference
Nav1.2 601 [11]
Navl.5 84 [11]
Nav1l.6 173 [11]
Nav1.7 54 [11]

IC50 values represent the concentration of the compound required to inhibit 50% of the
channel activity.

Experimental Protocols
Representative Synthesis of a Spirooxindole Core

This protocol describes a general method for the synthesis of a spirooxindole scaffold, which is
the core structure of (R)-Funapide. This is a representative procedure and may require
optimization for the specific synthesis of (R)-Funapide.

Reaction: One-pot, three-component [3+2] cycloaddition reaction.
Materials:

Isatin derivative

Amino acid (e.g., sarcosine or proline)

a,B-unsaturated carbonyl compound (dipolarophile)

Solvent (e.g., methanol or ethanol)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:
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» To a solution of the isatin derivative (1.0 eq) and the amino acid (1.1 eq) in the chosen
solvent, add the a,B-unsaturated carbonyl compound (1.0 eq).

« Stir the reaction mixture at room temperature or under reflux, monitoring the progress by
thin-layer chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
spirooxindole.

For an enantioselective synthesis, a chiral catalyst would be added at the beginning of the
reaction, and the reaction conditions (solvent, temperature) would be optimized to maximize
the enantiomeric excess (ee).

In Vitro Electrophysiology Assay for Nav1.7 Inhibition

This protocol outlines a typical automated patch-clamp electrophysiology assay to determine
the inhibitory activity of compounds on Nav1.7 channels.

Apparatus: Automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the human Nav1l.7
channel.

Solutions:

e Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with
CsOH.

o External Solution (in mM): 140 NaCl, 5 KClI, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH
7.4 with NaOH.

Procedure:

o Culture the Navl.7-expressing cells to the appropriate confluency and harvest them for the
experiment.
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» Prepare a single-cell suspension in the external solution.

e Load the cell suspension and the test compounds (at various concentrations) onto the
automated patch-clamp system.

« Initiate the automated protocol, which includes cell capture, seal formation, whole-cell
configuration, and application of the voltage protocol.

e \oltage Protocol:
o Hold the cells at a resting potential of -120 mV.
o Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

o Apply a pre-pulse to a voltage that causes half-inactivation of the channels to assess
state-dependent inhibition.

e Record the sodium currents before and after the application of the test compound.

e Analyze the data to determine the percentage of inhibition at each compound concentration
and calculate the IC50 value by fitting the data to a concentration-response curve.

Preclinical Drug Discovery Workflow

The discovery and development of a novel analgesic like (R)-Funapide follows a structured

preclinical workflow.
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Caption: A Generalized Preclinical Workflow for Analgesic Drug Discovery.
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Structure-Activity Relationship (SAR) of Nav1.7
Inhibitors

A detailed structure-activity relationship (SAR) study specifically for the (R)-Funapide series of
compounds is not publicly available. However, general SAR principles for small molecule
Navl.7 inhibitors have been established through extensive research in the field.

Key structural features that are often optimized to enhance the potency and selectivity of
Nav1l.7 inhibitors include:

Aromatic moieties: These often engage in Tt-1t stacking or hydrophobic interactions within
the channel pore.

e Hydrogen bond donors and acceptors: These are crucial for forming specific interactions with
amino acid residues in the binding site.

o Aflexible linker: This allows the molecule to adopt an optimal conformation for binding.

o Chirality: As demonstrated by (R)-Funapide, the stereochemistry of a molecule can have a
profound impact on its biological activity.

The development of potent and selective Nav1.7 inhibitors often involves a careful balance of
these structural features to achieve the desired pharmacological profile. For instance,
modifications to the aromatic rings can influence selectivity over other sodium channel
subtypes, such as Nav1l.5, to avoid cardiovascular side effects.

Conclusion

(R)-Funapide represents a significant effort in the quest for novel, non-opioid analgesics
targeting the genetically validated pain target Nav1.7. While its clinical development has been
discontinued, the knowledge gained from its discovery and preclinical evaluation continues to
inform the ongoing development of the next generation of Nav1.7 inhibitors. This technical
guide has provided a detailed overview of the key aspects of (R)-Funapide's discovery and
synthesis, with the aim of serving as a valuable resource for the scientific community dedicated
to alleviating the burden of chronic pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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